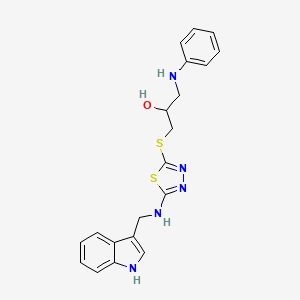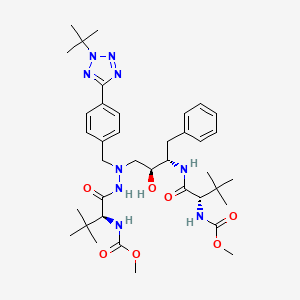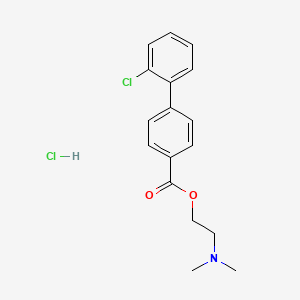
1,1'-Biphenyl-4-carboxylic acid, 2'-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with a biphenyl core structure. This compound is characterized by the presence of a carboxylic acid group, a chloro substituent, and a dimethylaminoethyl ester moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves multiple steps:
Formation of Biphenyl-4-carboxylic Acid: This can be achieved through the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated benzene under palladium catalysis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride is utilized in various fields:
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl-4-carboxylic acid: Lacks the chloro and ester substituents, making it less reactive in certain chemical reactions.
Methyl biphenyl-4-carboxylate: Similar ester functionality but lacks the chloro substituent, affecting its reactivity and applications.
4-Biphenylcarboxylic acid, methyl ester: Another ester derivative with different substituents, leading to variations in chemical behavior.
Uniqueness
1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro substituent and the dimethylaminoethyl ester moiety allows for specific interactions in chemical and biological systems, making it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
83938-13-0 |
|---|---|
Molekularformel |
C17H19Cl2NO2 |
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 4-(2-chlorophenyl)benzoate;hydrochloride |
InChI |
InChI=1S/C17H18ClNO2.ClH/c1-19(2)11-12-21-17(20)14-9-7-13(8-10-14)15-5-3-4-6-16(15)18;/h3-10H,11-12H2,1-2H3;1H |
InChI-Schlüssel |
XQKZYPSTDNOPHD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


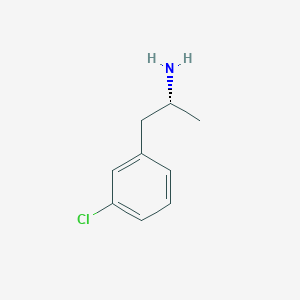



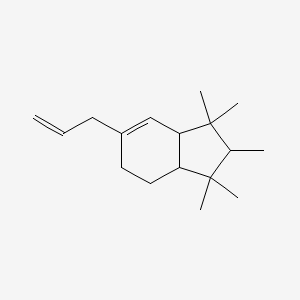
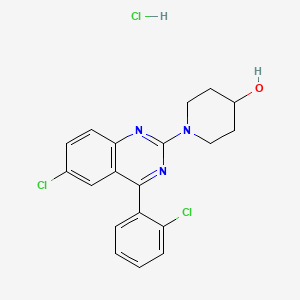


![disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene](/img/structure/B12772666.png)


